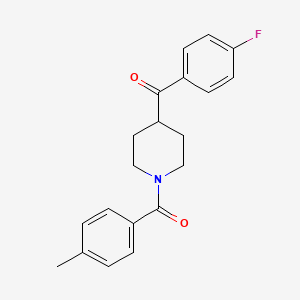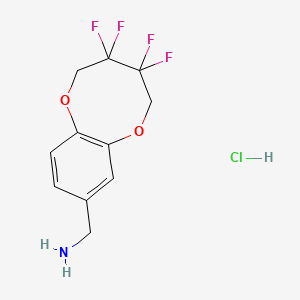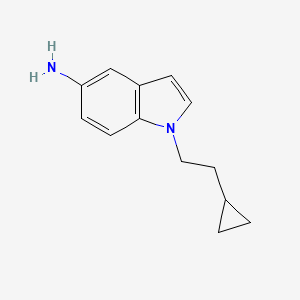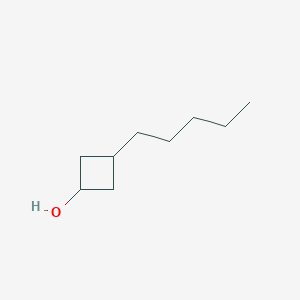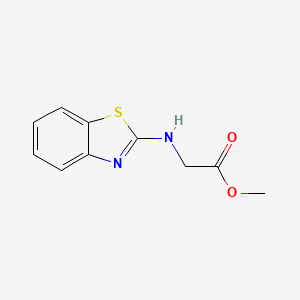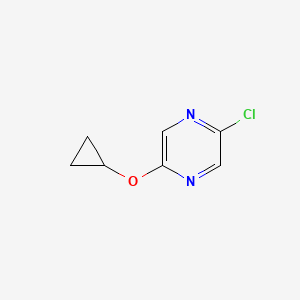
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This method provides a straightforward approach to obtaining the desired boronic acid derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis, such as Suzuki-Miyaura coupling, can be applied. This involves the use of palladium catalysts and appropriate boron reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in cycloaddition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and complex organic molecules used in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exerts its effects involves its ability to participate in various catalytic cycles, particularly in cross-coupling reactions. The boronic acid group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the compound’s role in synthesizing complex organic molecules .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
α,α,α-Trifluoro-p-tolylboronic acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable tool in synthetic organic chemistry and various research applications .
Propiedades
Fórmula molecular |
C4H4BF3N2O2 |
|---|---|
Peso molecular |
179.90 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-9-10-3(2)5(11)12/h1,11-12H,(H,9,10) |
Clave InChI |
LICBRTVRSOWOHF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=NN1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



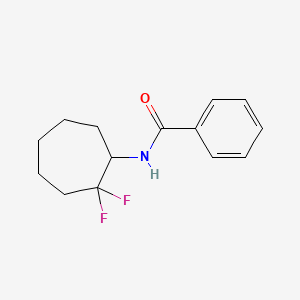

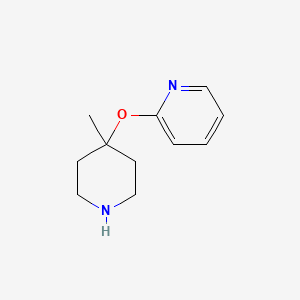

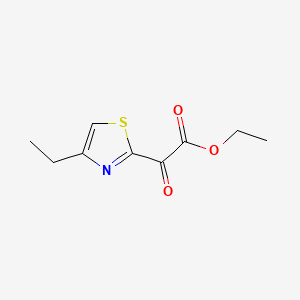
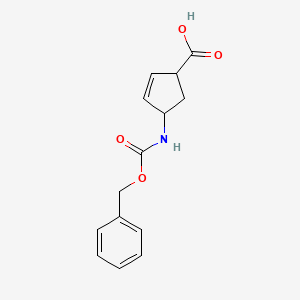
![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
